![molecular formula C5H4ClN5 B2922569 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1314874-80-0](/img/structure/B2922569.png)
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Vue d'ensemble
Description
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a chemical compound with the molecular formula C5H4ClN5 . It has a molecular weight of 169.57 g/mol . This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI string for 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine isInChI=1S/C5H4ClN5/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H,(H2,7,10) . The Canonical SMILES representation is C1=CN2C(=NC(=N2)N)C(=N1)Cl . Physical And Chemical Properties Analysis
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has a computed XLogP3-AA value of 0.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 69.1 Ų and contains 11 heavy atoms .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
Researchers have synthesized several compounds based on the 1,2,4-triazolo[4,3-a]pyrazine ring system, including derivatives of 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine, to explore their anticonvulsant activities. These compounds were tested for their effectiveness against seizures induced in rats, with some showing potent anticonvulsant properties (J. Kelley et al., 1995).
Facile Synthesis Techniques
Advancements in synthesis techniques for 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine derivatives have been reported. These methods involve one-pot synthesis using safe and efficient oxidizing agents, leading to the creation of new synthetic scaffolds with potential applications in various fields (S. Mal et al., 2015).
Potential in Drug Development
Some studies have focused on the development of novel compounds containing the 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine structure for potential use in drug development. These include the synthesis of compounds targeting specific enzymes or receptors, indicating the versatility and applicability of this compound in medicinal chemistry (Dooseop Kim et al., 2005).
Antimicrobial Applications
Research has also been conducted on the antimicrobial properties of derivatives of 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine. These studies explore the potential use of such compounds in combating various bacterial and fungal infections, demonstrating the broad spectrum of applications of these compounds in the field of antimicrobial therapy (M. Idrees et al., 2019).
Anticancer Research
The potential of 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine derivatives in anticancer research has been investigated. Some derivatives have shown promising results against various cancer cell lines, highlighting the compound's relevance in the development of new anticancer drugs (Angel H. Romero et al., 2020).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Orientations Futures
Further studies could focus on hit-to-lead optimization, as replacement of the purine ring with the triazolopyrimidine could significantly boost in vitro biological activity while maintaining promising physicochemical properties . Additionally, the potential of this compound in various biological activities could be explored further .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation, and PDE , an enzyme that breaks down cyclic nucleotides, playing a crucial role in signal transduction .
Mode of Action
Similar compounds have been found to inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, and inhibition of pde can impact signal transduction pathways .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against cancer cells .
Propriétés
IUPAC Name |
8-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEJQBRNKKIWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

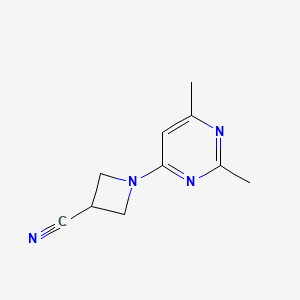

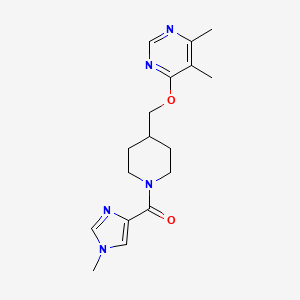
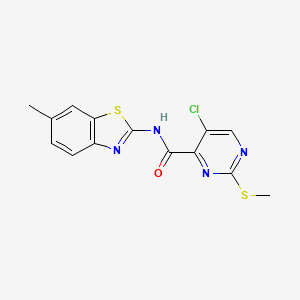
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2922494.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol](/img/structure/B2922495.png)
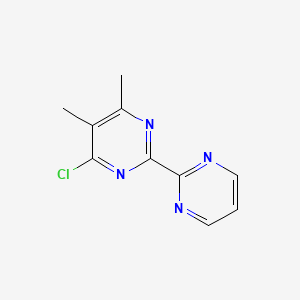
![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2922497.png)
![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B2922498.png)
![Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2922500.png)

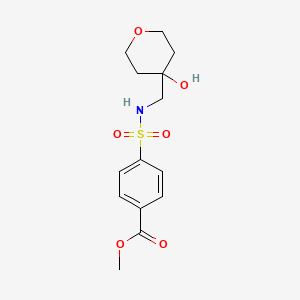
![2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2922508.png)
![1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2922509.png)